molecular formula C5H8N6O2S B8090692 3,3-Bis(azidomethyl)thietane 1,1-dioxide

3,3-Bis(azidomethyl)thietane 1,1-dioxide

Cat. No.: B8090692
M. Wt: 216.22 g/mol
InChI Key: LEUPKHWZJPIGRA-UHFFFAOYSA-N
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Description

3,3-Bis(azidomethyl)thietane 1,1-dioxide is a chemical compound with the molecular formula C5H8N6O2S and a molecular weight of 216.22 g/mol This compound is characterized by the presence of azido groups attached to a thietane ring, which is further oxidized to a dioxide form

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis(azidomethyl)thietane 1,1-dioxide typically involves the reaction of thietane derivatives with azidomethyl reagents under controlled conditions. One common method includes the use of sodium azide in the presence of a suitable solvent and catalyst to facilitate the azidation process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 3,3-Bis(azidomethyl)thietane 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azido groups typically yields amine derivatives, while substitution reactions can produce a variety of functionalized thietane compounds .

Scientific Research Applications

3,3-Bis(azidomethyl)thietane 1,1-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,3-Bis(azidomethyl)thietane 1,1-dioxide exerts its effects involves the reactivity of its azido groups. These groups can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is harnessed in various applications, including bioconjugation and material science .

Comparison with Similar Compounds

Uniqueness: 3,3-Bis(azidomethyl)thietane 1,1-dioxide is unique due to its thietane ring structure, which imparts specific reactivity and stability. The presence of the dioxide functionality further enhances its chemical properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3,3-bis(azidomethyl)thietane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N6O2S/c6-10-8-1-5(2-9-11-7)3-14(12,13)4-5/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUPKHWZJPIGRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1(=O)=O)(CN=[N+]=[N-])CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N6O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3,3-bis(azidomethyl)thietane (2.5 g, 13.59 mmol) in the mixture of formic acid (5 mL) and dichloromethane (6 mL) was added hydrogen peroxide (9.2 g, 81.54 mmol) slowly at 0° C. After being warmed slowly to room temperature and stirred at room temperature overnight, the mixture was diluted with water (10 mL) and extracted with dichloromethane (15 mL×3). The combined organic layers were dried over sodium sulfate and concentrated in vacuo. The residue was purified by flash column chromatography to afford 2.8 g of the desired product as a white solid (yield of two steps was 96%).
Name
3,3-bis(azidomethyl)thietane
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Yield
96%

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